molecular formula C16H18N2O5 B2641345 allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1291870-37-5

allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2641345
CAS No.: 1291870-37-5
M. Wt: 318.329
InChI Key: KFQDTBLBBWZWOJ-UHFFFAOYSA-N
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Description

Allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound featuring a unique benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps:

    Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through a condensation reaction between a suitable diamine and a dicarbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or allylic alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for allylic oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Epoxides: Formed from the oxidation of the allyl group.

    Alcohols: Resulting from the reduction of the carbonyl group.

    Substituted Derivatives: Various functionalized derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique ring system can be used to develop new heterocyclic compounds with potential biological activity.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug design and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocines: Other compounds in this class share the core benzoxadiazocine structure but differ in their substituents.

    Methoxy-Substituted Heterocycles: Compounds with similar methoxy groups but different core structures.

    Allyl-Substituted Heterocycles: Compounds with allyl groups attached to different heterocyclic cores.

Uniqueness

What sets allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate apart is its combination of functional groups and the rigidity of its ring system. This unique structure can confer specific binding properties and reactivity patterns that are not observed in other similar compounds.

Properties

IUPAC Name

prop-2-enyl 6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-8-22-14(19)11-12-9-6-5-7-10(21-3)13(9)23-16(11,2)18-15(20)17-12/h4-7,11-12H,1,8H2,2-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQDTBLBBWZWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=O)N2)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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